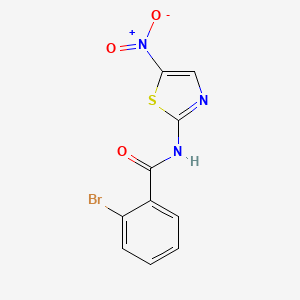

2-bromo-N-(5-nitro-1,3-thiazol-2-yl)benzamide

説明

2-Bromo-N-(5-nitro-1,3-thiazol-2-yl)benzamide is a brominated benzamide derivative featuring a 5-nitrothiazole moiety. The bromine atom at the ortho position of the benzamide ring distinguishes it from structurally related compounds, such as nitazoxanide (NTZ) and its analogues, which often bear acetyloxy or nitro groups at varying positions . The molecular structure of this compound has been characterized through crystallographic studies, revealing hydrogen bonding interactions and planar geometry critical for its stability .

特性

CAS番号 |

69819-43-8 |

|---|---|

分子式 |

C10H6BrN3O3S |

分子量 |

328.14 g/mol |

IUPAC名 |

2-bromo-N-(5-nitro-1,3-thiazol-2-yl)benzamide |

InChI |

InChI=1S/C10H6BrN3O3S/c11-7-4-2-1-3-6(7)9(15)13-10-12-5-8(18-10)14(16)17/h1-5H,(H,12,13,15) |

InChIキー |

NPTZSEVMQXDFAA-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])Br |

溶解性 |

41.1 [ug/mL] (The mean of the results at pH 7.4) |

製品の起源 |

United States |

準備方法

合成経路と反応条件

2-ブロモ-N-(5-ニトロ-1,3-チアゾール-2-イル)ベンズアミドの合成は、通常、以下の手順を含みます。

5-ニトロ-1,3-チアゾールの形成: これは、濃硝酸と硫酸の混合物を使用して1,3-チアゾールをニトロ化することによって達成できます。

ベンズアミドの臭素化: ベンズアミドは、臭素化鉄(III)などの適切な触媒の存在下で、臭素を使用して臭素化されます。

カップリング反応: 最後のステップは、臭素化されたベンズアミドを5-ニトロ-1,3-チアゾールとカップリングすることです。これは、ジクロロメタンなどの適切な溶媒中で、N,N'-ジシクロヘキシルカルボジイミド (DCC) などのカップリング試薬を使用して行うことができます。

工業生産方法

この化合物の工業生産は、おそらく、収率と純度を最適化して、より大規模な類似の合成経路に従うでしょう。連続フロー反応器と自動合成プラットフォームは、効率とスケーラビリティを向上させるために採用される可能性があります。

化学反応の分析

科学研究への応用

化学

化学において、2-ブロモ-N-(5-ニトロ-1,3-チアゾール-2-イル)ベンズアミドは、より複雑な分子の合成のためのビルディングブロックとして使用できます。その官能基はさらに誘導化が可能であり、汎用性の高い中間体となっています。

生物学

生物学的研究において、この化合物は、その潜在的な抗菌または抗がん特性について調査される可能性があります。ニトロ基とチアゾール環の存在は、それが独特の方法で生物学的標的に作用する可能性があることを示唆しています。

医学

医学的に、この化合物の誘導体は、その薬理活性について調査される可能性があります。チアゾール環は、多くの薬物によく見られるモチーフであり、この化合物の修飾は、新しい治療薬につながる可能性があります。

産業

産業において、この化合物は、その独自の化学的特性のために、ポリマーやコーティングなどの新しい材料の開発に使用される可能性があります。

科学的研究の応用

Antimicrobial Applications

The compound exhibits promising antimicrobial properties , making it a candidate for developing new antimicrobial agents. Research indicates that its structural components allow it to interact with specific molecular targets within bacterial cells, potentially leading to cytotoxic effects. The nitro group can undergo bioreduction, forming reactive intermediates that enhance its antibacterial activity .

Case Study: Antimicrobial Efficacy

A study evaluating various thiazole derivatives demonstrated that compounds similar to 2-bromo-N-(5-nitro-1,3-thiazol-2-yl)benzamide showed effective Minimum Inhibitory Concentration (MIC) values against Gram-positive and Gram-negative bacteria. For instance:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| Thiazole Derivative A | 1.95–3.91 | Micrococcus luteus |

| Thiazole Derivative B | 4.01–4.23 | Aspergillus niger |

These findings suggest that the compound could be optimized for enhanced antimicrobial activity through structural modifications .

Anticancer Applications

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential . Its ability to inhibit specific enzymes involved in cancer cell proliferation makes it a valuable candidate for further development in cancer therapeutics.

Case Study: Anticancer Activity

In vitro studies have shown that the compound demonstrates significant cytotoxicity against various cancer cell lines. For example:

| Compound | Cell Line | IC (µM) |

|---|---|---|

| This compound | HCT116 (Colorectal carcinoma) | TBD |

| Standard Drug (e.g., 5-FU) | HCT116 (Colorectal carcinoma) | 9.99 |

These results indicate that the compound may exhibit greater selectivity towards cancer cells compared to normal cells, suggesting its potential as a safer alternative for anticancer treatment .

作用機序

類似の化合物との比較

類似の化合物

2-ブロモ-N-(5-ニトロ-1,3-チアゾール-2-イル)アセトアミド: 類似の構造ですが、ベンズアミド基の代わりにアセトアミド基があります。

2-クロロ-N-(5-ニトロ-1,3-チアゾール-2-イル)ベンズアミド: 類似の構造ですが、臭素原子の代わりに塩素原子があります。

2-ブロモ-N-(5-アミノ-1,3-チアゾール-2-イル)ベンズアミド: 類似の構造ですが、ニトロ基の代わりにアミノ基があります。

独自性

2-ブロモ-N-(5-ニトロ-1,3-チアゾール-2-イル)ベンズアミドの独自性は、その官能基の特定の組み合わせにあります。この組み合わせは、明確な化学反応性と潜在的な生物学的活性を付与します。チアゾール環に臭素原子とニトロ基の両方が存在することは、さらなる化学的修飾と用途のための貴重な中間体となっています。

類似化合物との比較

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of 2-bromo-N-(5-nitro-1,3-thiazol-2-yl)benzamide can be contextualized by comparing it to the following analogues:

Nitazoxanide (NTZ)

- Structure : 2-Acetyloxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide.

- Key Differences : NTZ has an acetyloxy group at the ortho position of the benzamide, whereas the target compound substitutes this with bromine.

- Activity : NTZ is a broad-spectrum antiparasitic agent inhibiting pyruvate ferredoxin oxidoreductase (PFOR) in protozoa. The acetyloxy group enhances metabolic stability and bioavailability compared to halogens like bromine .

- Molecular Weight : NTZ (307.28 g/mol) vs. brominated analogue (~315.09 g/mol, estimated). Bromine increases molecular mass but may reduce solubility .

4-Nitro-N-(5-Nitro-1,3-Thiazol-2-yl)Benzamide (NTB)

- Structure : Nitro group at the para position of the benzamide.

- Key Differences : The nitro group at the para position vs. bromine at ortho.

- Activity: NTB exhibits IC₅₀ values of 12.5 µM against Trypanosoma cruzi and 25 µM against Leishmania mexicana, demonstrating that electron-withdrawing nitro groups enhance antiparasitic efficacy compared to halogens .

2-Chloro-N-(5-Nitro-1,3-Thiazol-2-yl)Benzamide

- Structure : Chlorine substituent at the ortho position.

- Key Differences : Chlorine (smaller atomic radius, lower electronegativity) vs. bromine.

- Properties : Chlorinated analogues may exhibit improved solubility due to reduced steric hindrance. However, bromine’s larger size could enhance hydrophobic interactions in target binding .

5-Chloro-2-Methoxy-N-(5-Nitro-1,3-Thiazol-2-yl)Benzamide

- Structure : Methoxy group at ortho and chlorine at meta positions.

- Key Differences : Methoxy group introduces hydrogen-bonding capacity and alters electronic effects.

- Implications : Methoxy groups can improve pharmacokinetic profiles but may reduce membrane permeability compared to halogens .

Mechanistic and Pharmacological Insights

- Electron Effects : Nitro groups (NTB, NTZ) enhance electron-withdrawing properties, stabilizing charge-transfer interactions with parasitic enzymes like PFOR. Bromine, while less electron-withdrawing, may improve lipophilicity and target binding in hydrophobic pockets .

- Steric Considerations : Bromine’s larger atomic radius could hinder binding in sterically sensitive active sites compared to smaller substituents like chlorine or nitro groups .

- Metabolic Stability : Acetyloxy and methoxy groups (NTZ, 5-chloro-2-methoxy analogue) may undergo faster metabolic hydrolysis compared to halogens, affecting half-life .

生物活性

2-Bromo-N-(5-nitro-1,3-thiazol-2-yl)benzamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's structure features both bromine and nitro groups attached to a thiazole moiety, which are believed to contribute significantly to its biological effects.

Chemical Structure and Properties

The molecular formula of this compound is C10H8BrN3O2S, with a molecular weight of approximately 328.14 g/mol. The presence of the nitro group at the 5-position of the thiazole ring is particularly significant for its biological activity.

The biological activity of this compound is hypothesized to arise from its ability to interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction, forming reactive intermediates that may lead to cytotoxic effects. Additionally, the thiazole ring's structure allows it to potentially inhibit specific enzymes involved in critical cellular processes .

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. The presence of the nitro group enhances its effectiveness against various bacterial strains. Studies have shown that compounds with similar structures often exhibit minimum inhibitory concentrations (MICs) comparable to established antibiotics .

| Compound Name | MIC (μM) | Activity |

|---|---|---|

| This compound | TBD | Antimicrobial |

| Ciprofloxacin | 0.30 | Standard antibiotic |

| Nitrothiazole derivatives | Varies | Antimicrobial |

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Its cytotoxic effects have been demonstrated against several cancer cell lines, with IC50 values indicating significant activity. The structural features of this compound suggest that it may interfere with cancer cell proliferation through multiple mechanisms .

| Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|

| A-431 (human epidermoid carcinoma) | < 10 | |

| Jurkat (human leukemia) | < 10 | |

| U251 (human glioblastoma) | TBD |

Case Studies

Several studies have investigated the biological activity of related compounds and their implications for drug development:

- Antitumor Agents : A study highlighted the importance of structural modifications in thiazole derivatives for enhancing anticancer activity. The presence of specific functional groups was correlated with increased cytotoxicity against various cancer cell lines .

- Antimicrobial Efficacy : Another investigation focused on nitro compounds similar to this compound, demonstrating their effectiveness against Mycobacterium tuberculosis and other pathogens . The presence of the nitro group was essential for maintaining high levels of activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。